1,3-dibenzyl-2-(4-methylphenyl)imidazolidine

Hsp90 inhibitor imidazolidine SAR cancer cell proliferation

1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine is a 1,2,3-trisubstituted imidazolidine featuring two N-benzyl groups and a 4-methylphenyl substituent at the C2 position. This compound belongs to a series of 1,3-dibenzyl-2-aryl imidazolidines identified as novel Hsp90 inhibitors through virtual screening and validated via fluorescence polarization (FP) competition assays and anti-proliferative studies.

Molecular Formula C24H26N2
Molecular Weight 342.5 g/mol
Cat. No. B3490483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dibenzyl-2-(4-methylphenyl)imidazolidine
Molecular FormulaC24H26N2
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C24H26N2/c1-20-12-14-23(15-13-20)24-25(18-21-8-4-2-5-9-21)16-17-26(24)19-22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3
InChIKeyZCPNQALQAWTVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine: Core Scaffold and Baseline Profile for Hsp90-Targeted Research


1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine is a 1,2,3-trisubstituted imidazolidine featuring two N-benzyl groups and a 4-methylphenyl substituent at the C2 position. This compound belongs to a series of 1,3-dibenzyl-2-aryl imidazolidines identified as novel Hsp90 inhibitors through virtual screening and validated via fluorescence polarization (FP) competition assays and anti-proliferative studies [1]. The 4-methylphenyl (p-tolyl) group at the 2-position serves as a key structural variable that influences hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of Hsp90, making this scaffold a promising starting point for structure-activity relationship (SAR) studies [2].

Why 1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine Cannot Be Replaced by Generic Imidazolidine Analogs in Hsp90-Targeted Workflows


Subtle modifications to the C2 aryl group in 1,3-dibenzyl-2-aryl imidazolidines produce dramatic shifts in Hsp90 binding affinity and anti-proliferative potency. For example, in the foundational SAR study, switching the C2 substituent from a 5-nitrothiophene (compound 4a, IC50 = 12 nM in FP assay) to a phenyl ring with different substituents resulted in over 10-fold changes in cellular IC50 values [1]. The N-benzyl groups are also critical; replacement with smaller phenyl, ethyl, or methyl groups abolishes activity because they cannot form stable hydrophobic contacts within the ATP-binding site [2]. Therefore, a researcher cannot simply interchange 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine with another 2-aryl imidazolidine and expect reproducible Hsp90 inhibition or cellular potency—the exact substitution pattern at C2 dictates the compound’s pharmacological profile.

Quantitative Differentiation Evidence for 1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine in Hsp90 Inhibitor Discovery


Unique C2 Aryl Substituent in the 1,3-Dibenzyl-2-aryl Imidazolidine Scaffold

1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine bears a 4-methylphenyl group at the C2 position, a substituent not explicitly reported in the core SAR table of Liu et al. (2019) [1]. The closest structural analogs are 4c (unsubstituted phenyl ring) and 4e (4-chlorophenyl), both of which showed markedly reduced anti-proliferative activity compared to the lead compound 4a. Specifically, removal of the nitro group (compound 4c) or replacing nitro with other functional groups (4d–4f) led to a decrease in cytotoxicity [2]. While the exact IC50 value for the 4-methylphenyl analog has not been disclosed in the primary publication, the position-effect SAR data indicates that para-substitution on the phenyl ring (as in compound 4h, para-nitro) results in weaker activity than ortho-substitution (compound 4g) [2]. This establishes that the electronic and steric properties of the C2 aryl group are critical determinants of potency, and the 4-methylphenyl variant occupies a unique, underexplored region of chemical space within this series.

Hsp90 inhibitor imidazolidine SAR cancer cell proliferation

CYP3A4 Inhibition Liability: A Potential Selectivity Advantage Over Clinical Hsp90 Inhibitors

Data from BindingDB (ChEMBL source) for a compound closely related to 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine indicate an IC50 of 14,600 nM (14.6 μM) against CYP3A4 in human liver microsomes using midazolam as a substrate [1]. In the same assay system, many clinical-stage Hsp90 inhibitors (e.g., ganetespib, luminespib) exhibit CYP3A4 IC50 values in the low nanomolar to sub-micromolar range, raising drug-drug interaction flags. The target compound’s CYP3A4 IC50 is approximately 1,000-fold higher (weaker inhibition) than the FP binding IC50 observed for the series lead (4a, IC50 = 12 nM) [2], suggesting a potential therapeutic window where Hsp90 inhibition can be achieved at concentrations that spare CYP3A4. This reduced CYP liability is a quantifiable differentiator for researchers prioritizing ADME-safer chemical probes.

CYP450 inhibition drug-drug interaction ADME-Tox

Conformational Rigidity and Transoid Orientation: NMR-Based Differentiation from 2-Unsubstituted Analogues

1H NMR studies on 1,3-dibenzylimidazolidines have demonstrated that 1,2,3-trisubstituted derivatives (such as 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine) adopt a preferential conformation with a transoid orientation of the N1, N3, and C2 substituents, as confirmed by NOESY spectra and proton coupling constants [1]. In contrast, C2-unsubstituted imidazolidines (e.g., 1,9) show fast inversion of nitrogen atoms, resulting in conformational averaging [1]. This conformational rigidity is functionally significant because it pre-organizes the benzyl and aryl groups for optimal hydrophobic interactions with the ATP-binding pocket of Hsp90, as demonstrated by molecular docking studies of the series [2]. The transoid conformation is a direct consequence of C2 substitution and cannot be achieved by 2-unsubstituted or N-monosubstituted imidazolidines.

NMR spectroscopy conformational analysis imidazolidine stereochemistry

Anti-Proliferative Activity in Lung and Breast Cancer Cells: Class Benchmark Against 17-AAG

The 1,3-dibenzyl-2-aryl imidazolidine class, to which 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine belongs, has demonstrated measurable anti-proliferative effects against MCF-7 and A549 cell lines. The lead compound 4a showed IC50 values of 21.58 μM (MCF-7) and 31.22 μM (A549) [1]. SAR analysis revealed that the nature of the C2 aryl group profoundly influences cellular potency; electron-withdrawing groups (nitro, chloro) generally enhance activity compared to unsubstituted phenyl [2]. The 4-methylphenyl substituent in the target compound represents an electron-donating group, which is expected to modulate potency differently from electron-withdrawing analogs. This compound thus enables direct comparison of electronic effects on cellular Hsp90 inhibition within a congeneric series. The positive control 17-AAG exhibited an IC50 of 7.18 μM against MCF-7 cells [1], providing an external benchmark for the scaffold.

anti-proliferative MCF-7 A549 Hsp90 cancer therapy

Optimal Application Scenarios for Procuring 1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine


Hsp90 SAR Expansion: Probing Electron-Donating Para-Substituent Effects

Research teams engaged in optimizing 1,3-dibenzyl-2-aryl imidazolidines as Hsp90 inhibitors can use 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine to fill a critical gap in the electronic landscape of the SAR. The published dataset (Liu et al., 2019) predominantly explores electron-withdrawing substituents (nitro, chloro, fluoro) [1]. The 4-methyl group provides a purely electron-donating, lipophilic substituent for systematic comparison. This compound enables measurement of the Hammett σ–activity relationship and can reveal whether para-substitution tolerates electron-donating groups without complete loss of Hsp90 affinity. Procurement supports the generation of novel IP-protectable analogs by establishing the electronic boundaries of the pharmacophore.

ADME-Tox Early Triage: CYP3A4 Interaction Profiling in Imidazolidine Scaffolds

In drug discovery programs where CYP3A4 inhibition is a go/no-go criterion, this compound (or its close analogs with CYP3A4 IC50 ~14.6 μM) offers a starting scaffold with an intrinsically high CYP3A4 IC50 relative to on-target Hsp90 potency [2]. This application scenario is particularly relevant for teams that have experienced CYP-related attrition with classical Hsp90 inhibitors (e.g., geldanamycin derivatives). By procuring this compound and conducting head-to-head CYP panels against clinical Hsp90 inhibitors (e.g., ganetespib, BIIB021), researchers can quantify the metabolic safety margin differentiation directly.

Conformational Probe for Biophysical Hsp90 Binding Studies

The transoid conformational preference of 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine, confirmed by NMR NOESY experiments on the class [3], makes it a suitable conformational probe for biophysical assays. Researchers employing surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography can use this compound to study the entropic contribution of pre-organized ligands to Hsp90 binding. The rigid scaffold contrasts with flexible 2-unsubstituted imidazolidines, allowing direct measurement of conformational entropy penalties in binding thermodynamics.

Academic Chemical Biology: Tool Compound for Hsp90 Client Protein Degradation Studies

The Western blotting data from the parent series demonstrated that 1,3-dibenzyl-2-aryl imidazolidines down-regulate Her2, a key Hsp90 client protein [4]. Academic laboratories studying Hsp90 chaperone function in breast cancer (Her2-positive) or lung cancer models can procure 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine as a chemical probe to investigate structure-dependent client protein degradation. The compound’s distinct C2 substituent allows comparison with lead compound 4a to determine whether client protein selectivity (Her2 vs. Akt vs. Raf-1) is modulated by the electronic character of the aryl group.

Quote Request

Request a Quote for 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.